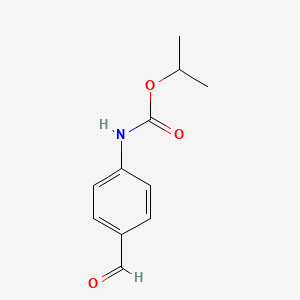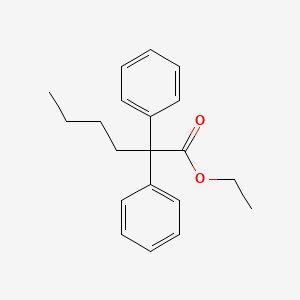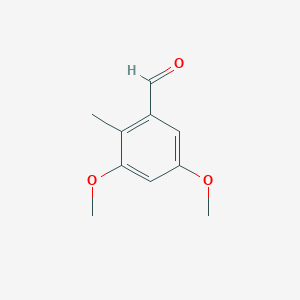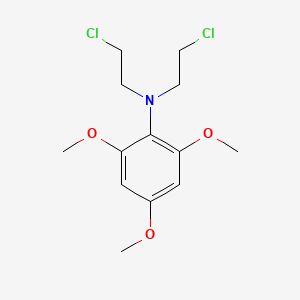
n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline: is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The presence of chloroethyl groups and methoxy substituents on the aromatic ring contributes to its unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline typically involves the reaction of 2,4,6-trimethoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline is used as a building block for the synthesis of more complex molecules. Its alkylating properties make it useful in the preparation of polymers and other advanced materials.
Biology: The compound’s ability to cross-link DNA makes it a valuable tool in biological research, particularly in the study of DNA repair mechanisms and the development of new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in cancer treatment due to their ability to interfere with DNA replication in rapidly dividing cells.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline involves the formation of highly reactive intermediates that can alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, which inhibits DNA synthesis and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Comparación Con Compuestos Similares
n,n-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
n,n-Bis(2-chloroethyl)cyclopropanamine: Known for its use in chemical warfare and as a chemotherapy agent.
n,n-Bis(2-chloroethyl)hydrazine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline is unique due to the presence of methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. These substituents can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
27077-10-7 |
|---|---|
Fórmula molecular |
C13H19Cl2NO3 |
Peso molecular |
308.20 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2,4,6-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-10-8-11(18-2)13(12(9-10)19-3)16(6-4-14)7-5-15/h8-9H,4-7H2,1-3H3 |
Clave InChI |
JJWFITSHOLBCBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)N(CCCl)CCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



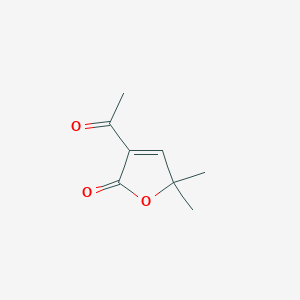
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)

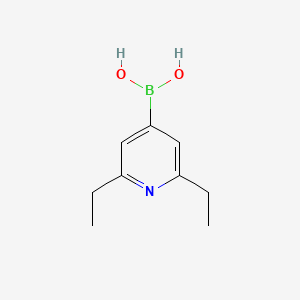
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
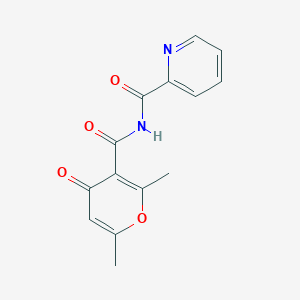
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)

